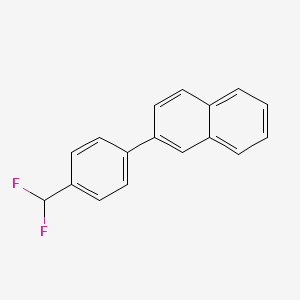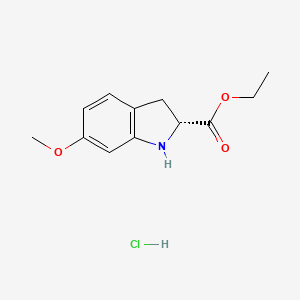
Tos-PEG2-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG2-NH2 typically involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride (tosyl chloride) to introduce the tosyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting tosylated PEG is then reacted with ammonia or an amine to introduce the amine group, forming this compound.
Reaction Conditions:
Step 1: PEG + Tosyl Chloride → Tosylated PEG
Step 2: Tosylated PEG + Ammonia/Amine → this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Tos-PEG2-NH2 can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro compounds, or reduced to form secondary or tertiary amines.
Coupling Reactions: The amine group can participate in coupling reactions with carboxylic acids or activated esters to form amides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile, and bases like triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Carboxylic acids or activated esters, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and solvents like dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Various substituted PEG derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Nitroso, nitro, secondary, or tertiary amines.
Coupling Reactions: Amides and other conjugated products.
科学研究应用
Tos-PEG2-NH2 is extensively used in scientific research due to its versatile properties:
Biology: Employed in the modification of biomolecules to enhance their solubility, stability, and bioavailability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and targeting of therapeutic agents.
Industry: Applied in the development of new materials, including functional coatings and graft polymers.
作用机制
The mechanism by which Tos-PEG2-NH2 exerts its effects depends on its application. In drug delivery, the PEG linker improves the solubility and stability of the drug, while the tosyl and amine groups facilitate conjugation with other molecules. In PROTACs, this compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
相似化合物的比较
Tos-PEG2-NH2 can be compared with other PEG-based linkers such as:
Tos-PEG3-NH2: Similar structure but with an additional ethylene glycol unit, providing greater flexibility and length.
Boc-PEG2-NH2: Contains a Boc (tert-butoxycarbonyl) protecting group instead of a tosyl group, used in different synthetic applications.
Tos-PEG2-OH: Lacks the amine group, used in different conjugation reactions.
Uniqueness:
This compound: is unique due to its combination of a tosyl group and an amine group, making it highly versatile for various chemical modifications and conjugations.
属性
分子式 |
C11H17NO4S |
|---|---|
分子量 |
259.32 g/mol |
IUPAC 名称 |
2-(2-aminoethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H17NO4S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5H,6-9,12H2,1H3 |
InChI 键 |
VXOOQTLFESQBCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)






![5-Amino-1-isopropyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11859120.png)
![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)


![7-Iodobenzo[d]thiazole](/img/structure/B11859146.png)
